molecular formula C8H10BrClN2 B13661514 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride

1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride

Cat. No.: B13661514
M. Wt: 249.53 g/mol
InChI Key: RDOSYWNDIWOECZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₀BrClN₂. It is a derivative of pyridine and cyclopropanamine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a cyclopropyl halide in the presence of a base.

    Amine Introduction: The cyclopropyl derivative is then reacted with ammonia or an amine source to introduce the amine group, forming 1-(5-Bromopyridin-2-yl)cyclopropanamine.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropanamine moiety play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    1-(5-Bromopyridin-2-yl)ethanone: Shares the bromopyridine core but differs in the side chain.

    5-Bromopyridin-2-ol: Contains a hydroxyl group instead of the cyclopropanamine moiety.

    1-(5-Bromopyridin-2-yl)cyclopropanamine: The base compound without the hydrochloride salt.

Uniqueness: 1-(5-Bromopyridin-2-yl)cyclopropanamine hydrochloride is unique due to its specific combination of the bromopyridine core and the cyclopropanamine moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H

InChI Key

RDOSYWNDIWOECZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)N.Cl

Origin of Product

United States

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